molecular formula C23H17Cl2N3O2S2 B282944 N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide

N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide

Numéro de catalogue B282944
Poids moléculaire: 502.4 g/mol
Clé InChI: LGMVNPDYGSCIHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide, also known as DB772, is a small molecule inhibitor that has shown potential in the field of cancer research. It was first synthesized in 2003 by researchers at the University of Illinois at Urbana-Champaign and has since been studied extensively for its mechanism of action and potential applications in cancer treatment.

Mécanisme D'action

The exact mechanism of action of N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme protein kinase CK2. This enzyme plays a role in cell proliferation and survival, and its inhibition by N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of CK2, as well as the activity of other enzymes involved in cell proliferation and survival. In addition, it has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide in lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on cancer cells without the potential confounding effects of other signaling pathways. However, one limitation of using N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide is its relatively low potency compared to other CK2 inhibitors. This may limit its effectiveness in certain experiments.

Orientations Futures

There are several potential future directions for research on N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide. One area of interest is the development of more potent analogs of N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide that may have increased efficacy in cancer treatment. Another area of interest is the study of the effects of CK2 inhibition in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is potential for the use of N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide in the treatment of other diseases, such as viral infections or neurodegenerative disorders.

Méthodes De Synthèse

The synthesis of N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide involves a multi-step process that includes the reaction of 2-aminothiophenol with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2,4-dichloroaniline. The final step involves the reaction of the resulting intermediate with 2-methylbenzoyl chloride to yield N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide.

Applications De Recherche Scientifique

N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Propriétés

Formule moléculaire

C23H17Cl2N3O2S2

Poids moléculaire

502.4 g/mol

Nom IUPAC

N-[2-[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methylbenzamide

InChI

InChI=1S/C23H17Cl2N3O2S2/c1-13-4-2-3-5-16(13)22(30)26-15-7-9-19-20(11-15)32-23(28-19)31-12-21(29)27-18-8-6-14(24)10-17(18)25/h2-11H,12H2,1H3,(H,26,30)(H,27,29)

Clé InChI

LGMVNPDYGSCIHI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=C(C=C4)Cl)Cl

SMILES canonique

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=C(C=C4)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.